3-[2-(Trifluoromethyl)phenoxy]azetidine-1-sulfonyl fluoride
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Overview
Description
3-[2-(Trifluoromethyl)phenoxy]azetidine-1-sulfonyl fluoride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an azetidine ring substituted with a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trifluoromethyl)phenoxy]azetidine-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of 2-(trifluoromethyl)phenol, which is then reacted with an appropriate azetidine derivative under basic conditions to form the phenoxy intermediate.
Introduction of the Sulfonyl Fluoride Group: The phenoxy intermediate is then treated with a sulfonyl fluoride reagent, such as sulfuryl fluoride (SO2F2), under controlled conditions to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethyl)phenoxy]azetidine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions that can form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenoxy and azetidine rings.
Ring-Opening Reactions: The azetidine ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Phenoxy and Azetidine Derivatives: Resulting from oxidation or reduction reactions.
Ring-Opened Products: Linear or branched compounds formed from ring-opening reactions.
Scientific Research Applications
3-[2-(Trifluoromethyl)phenoxy]azetidine-1-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or as a precursor for drug development.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethyl)phenoxy]azetidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The azetidine ring provides structural rigidity and influences the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride: Similar structure but with a hydrochloride group instead of a sulfonyl fluoride group.
2-(Trifluoromethyl)phenoxyacetic Acid: Contains a phenoxyacetic acid moiety instead of an azetidine ring.
Trifluoromethylphenyl Sulfonamide: Features a sulfonamide group instead of an azetidine ring.
Uniqueness
3-[2-(Trifluoromethyl)phenoxy]azetidine-1-sulfonyl fluoride is unique due to the combination of its trifluoromethyl, phenoxy, azetidine, and sulfonyl fluoride groups. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles, enhanced lipophilicity, and potential for covalent modification of biological targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenoxy]azetidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO3S/c11-10(12,13)8-3-1-2-4-9(8)18-7-5-15(6-7)19(14,16)17/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGKCCVWMQCYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)F)OC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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